REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][O:12][C:13]1[N:14]=[N:15][C:16]([CH2:21][OH:22])=[CH:17][C:18]=1[O:19][CH3:20].C(N(CC)CC)C>ClCCl.O>[CH3:20][O:19][C:18]1[CH:17]=[C:16]([CH:21]=[O:22])[N:15]=[N:14][C:13]=1[O:12][CH3:11]
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
3,4-dimethoxy-6-hydroxymethylpyridazine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1N=NC(=CC1OC)CO
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at −60° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture at −60° C
|
Type
|
TEMPERATURE
|
Details
|
then cooling
|
Type
|
STIRRING
|
Details
|
When the reaction mixture attains room temperature stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is re-extracted with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N=NC1OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |